2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cancer, suggesting that this compound may also have effects on similar pathways .
Result of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have effects on cellular processes related to cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be achieved through several synthetic routes. One efficient method involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to obtain the desired compound in good to excellent yields . The reaction conditions typically involve the use of chiral 2,3-epoxy-4-trityloxybutanol as a key intermediate, which ensures high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The oxazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, as well as more complex heterocyclic structures resulting from cyclization reactions.
Scientific Research Applications
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-(2-Chloroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
2-(2-Chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific fusion of a pyridine ring with an oxazine ring, which is not commonly found in other similar compounds
Properties
IUPAC Name |
2-(2-chloroethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJHKLAPBGIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.